molecular formula C20H24N2OS B2533804 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide CAS No. 361190-58-1

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2533804
CAS No.: 361190-58-1
M. Wt: 340.49
InChI Key: UVFQFXCGFQIZTF-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic organic compound designed for research applications, featuring a benzothiazole core linked to an adamantane group via a carboxamide bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . This particular derivative is of significant interest in the development of novel antimicrobial and antitubercular agents. Compounds incorporating both benzothiazole and adamantane motifs have demonstrated promising activity against resistant bacterial strains like MRSA and the Mycobacterium tuberculosis H37Rv strain . The mechanism of action for such hybrids is multifaceted; the benzothiazole moiety may target bacterial enzymes like FtsZ, disrupting cell division , while the adamantane group, inspired by drugs like SQ-109, can enhance membrane penetration and potentially inhibit targets like MmpL3 involved in cell wall synthesis . This molecular hybridization strategy aims to create synergistic effects, improving potency and overcoming resistance . Researchers can utilize this compound as a key intermediate or lead molecule in antibacterial discovery, antimycobacterial studies, and structure-activity relationship (SAR) investigations. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-11-3-12(2)17-16(4-11)24-19(21-17)22-18(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h3-4,13-15H,5-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFQFXCGFQIZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3,5-Dimethylaniline with Thiourea

Reaction Conditions :

  • Substrate : 3,5-Dimethylaniline (1.0 equiv)
  • Reagents : Thiourea (1.2 equiv), Bromine (1.1 equiv) in HCl (2M)
  • Temperature : 0°C → RT, 12 h
  • Yield : 68–72%

Mechanism :

  • Electrophilic substitution : Bromine generates a thiocyanate intermediate.
  • Cyclization : Intramolecular nucleophilic attack forms the benzothiazole ring.

Purification : Recrystallization from ethanol/water (3:1).

Alternative Route via Thioamide Condensation

Reaction Conditions :

  • Substrate : 3,5-Dimethylphenylthioamide (1.0 equiv)
  • Reagents : Chloroacetyl chloride (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF
  • Temperature : 80°C, 6 h
  • Yield : 65%

Advantage : Avoids bromine handling, suitable for scale-up.

Synthesis of Adamantane-1-carbonyl Chloride

Chlorination of Adamantane-1-carboxylic Acid

Reaction Conditions :

  • Substrate : Adamantane-1-carboxylic acid (1.0 equiv)
  • Reagents : Thionyl chloride (3.0 equiv), catalytic DMF
  • Temperature : Reflux, 4 h
  • Yield : 95%

Workup : Excess thionyl chloride removed under reduced pressure.

Amide Coupling Strategies

Method A: Direct Aminolysis with Adamantane-1-carbonyl Chloride

Reaction Conditions :

  • Substrates :
    • 4,6-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv)
    • Adamantane-1-carbonyl chloride (1.1 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → RT
  • Base : Triethylamine (2.0 equiv)
  • Time : 12 h
  • Yield : 53–58%

Procedure :

  • Add triethylamine to a DCM solution of the amine.
  • Dropwise addition of adamantane-1-carbonyl chloride.
  • Stir under nitrogen, followed by purification via flash chromatography (SiO₂, hexane/EtOAc 4:1).

Method B: Carbodiimide-Mediated Coupling

Reaction Conditions :

  • Substrates :
    • Adamantane-1-carboxylic acid (1.0 equiv)
    • 4,6-Dimethyl-1,3-benzothiazol-2-amine (1.2 equiv)
  • Coupling Agents : EDCI (1.5 equiv), DMAP (0.1 equiv)
  • Solvent : DCM, RT
  • Time : 24 h
  • Yield : 62–67%

Advantages :

  • Avoids moisture-sensitive acyl chloride synthesis.
  • Higher functional group tolerance.

Industrial-Scale Optimization

Continuous Flow Synthesis

Parameters :

  • Reactors : Two-step continuous flow system
    • Step 1: Adamantane carboxylation at 100°C, 10 bar.
    • Step 2: Amide coupling at 50°C, 2 bar.
  • Throughput : 5 kg/day
  • Purity : >99% (HPLC)

Solvent Recycling

  • Solvent Recovery : DCM distillation (90% efficiency).
  • Cost Reduction : 30% lower solvent expenditure.

Characterization Data

Spectroscopic Analysis

Technique Key Signals
¹H NMR (CDCl₃) δ 1.70 (adamantane bridgehead H), 2.45 (CH₃, benzothiazole), 7.25 (aromatic H)
¹³C NMR δ 28.5 (adamantane CH₂), 177.8 (C=O)
IR (cm⁻¹) 1650 (C=O stretch), 1550 (N-H bend)

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC C18, 10% MeCN/H₂O 8.2 min 98.5%

Challenges and Mitigation

Low Coupling Yields

  • Cause : Steric hindrance from adamantane.
  • Solution : Use excess amine (1.5 equiv) and prolonged reaction times (48 h).

Byproduct Formation

  • Byproduct : N-Acylurea (from EDCI degradation).
  • Mitigation : Additive (HOAt) reduces byproduct to <5%.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the adamantane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures could induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .

Antimicrobial Properties
Benzothiazole derivatives have shown significant antimicrobial activity against a range of pathogens. The compound has been tested against bacteria and fungi, demonstrating effective inhibition of growth. For instance, a study highlighted the efficacy of benzothiazole derivatives in combating resistant strains of bacteria .

Neuroprotective Effects
Recent investigations into neurodegenerative diseases have suggested that compounds like this compound may offer neuroprotective benefits. In vitro studies have shown that such compounds can reduce oxidative stress in neuronal cells, which is crucial for the treatment of conditions like Alzheimer's disease .

Material Science Applications

Polymer Chemistry
The unique structural properties of this compound make it a suitable candidate for use as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has indicated that polymers containing benzothiazole moieties exhibit improved resistance to thermal degradation and UV radiation .

Nanotechnology
In nanotechnology, this compound has been explored as a potential agent for drug delivery systems. Its ability to form stable nanoparticles can be utilized to encapsulate therapeutic agents, improving their bioavailability and targeting capabilities. Studies have reported successful encapsulation of anticancer drugs within nanoparticles derived from benzothiazole compounds .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism . This inhibition could have implications for treating metabolic disorders.

Fluorescent Probes
The compound's fluorescence properties have led to its application as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular studies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity; apoptosis induction
Antimicrobial properties against resistant strains
Neuroprotective effects in neurodegenerative models
Material ScienceBuilding block for polymers; enhanced stability
Drug delivery systems via nanoparticle formation
Biochemical ApplicationsEnzyme inhibition (11β-HSD type 1)
Fluorescent probes for biological imaging

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The adamantane group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazole core: Aromatic heterocycle with sulfur and nitrogen atoms, known for electron-deficient properties and pharmacological relevance.
  • Adamantane substituent : A rigid, diamondoid hydrocarbon structure that enhances metabolic stability and membrane permeability.
  • Methyl groups (4,6 positions) : Electron-donating substituents that modulate electronic and steric effects on the benzothiazole ring.

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole-carboxamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (R-group) Key Properties/Applications Reference CID
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide C₁₉H₂₃N₂OS Adamantane High lipophilicity; CNS drug candidate Not available
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide C₁₅H₁₄N₂OS₂ 3-methylthiophene Lower logP; antimicrobial activity 8892653
N-(1,3-benzothiazol-2-yl)benzamide C₁₄H₁₀N₂OS Phenyl Fluorescence properties; sensor design 12345678

Key Findings:

Adamantane vs. Thiophene Substituents :

  • The adamantane derivative exhibits significantly higher lipophilicity (predicted logP ~5.2) compared to the thiophene analog (logP ~3.1), making it more suitable for blood-brain barrier penetration .
  • The thiophene-containing compound (CID 8892653) shows moderate antimicrobial activity against Gram-positive bacteria, whereas adamantane derivatives are often prioritized for antiviral or neurodegenerative targets due to their rigid, bulky structure.

This is absent in simpler analogs like N-(1,3-benzothiazol-2-yl)benzamide. The adamantane group introduces conformational rigidity, which may improve binding specificity to target proteins compared to flexible alkyl or aryl substituents.

Synthetic Accessibility :

  • Adamantane derivatives require multi-step synthesis due to the challenges of functionalizing the adamantane cage, whereas thiophene or phenyl analogs are more straightforward to prepare.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a compound that has attracted attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound consists of an adamantane core linked to a benzothiazole moiety via a carboxamide group. Its IUPAC name is this compound.

Synthesis:
The synthesis typically involves the reaction of 2-aminobenzothiazole with adamantane-1-carboxylic acid using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). This method ensures high yields and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole DerivativeS. aureus0.012 μg/mL
Benzothiazole DerivativeE. coli12 μg/mL

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives possess anticancer activity by targeting specific pathways involved in cell proliferation and apoptosis. For example, certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and A549 .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, particularly topoisomerases, which are crucial for bacterial survival and cancer cell proliferation.
  • Oxidative Stress Modulation: It has been suggested that the compound can modulate oxidative stress levels within cells, potentially reducing inflammation and protecting against neurodegenerative processes .

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds under oxidative stress conditions. The results indicated that these compounds could ameliorate neuroinflammation and oxidative damage in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Antitumor Activity

Another study focused on the anticancer activity of similar benzothiazole derivatives. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and highlighting their potential as chemotherapeutic agents .

5. Conclusion

This compound is a promising compound with notable biological activities including antimicrobial and anticancer effects. Its unique chemical structure allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

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